Welcome to the BenchChem Online Store!
molecular formula C14H17ClN2O B8605084 [1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone

[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone

Cat. No. B8605084
M. Wt: 264.75 g/mol
InChI Key: BGFDLWMDFRJHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07425641B2

Procedure details

1.8 g (8.14 mmol) of 5-[1-(pyrrolidin-1-yl-carbonyl)-cyclopropyl]-2-chloro-nitrobenzene are dissolved in 30 ml of ethyl acetate and 30 ml of ethanol and after the addition of 0.8 g palladium on active charcoal (10%) hydrogenated for 3 hours at ambient temperature with hydrogen. Then the catalyst is filtered off and the filtrate is evaporated down.
Name
5-[1-(pyrrolidin-1-yl-carbonyl)-cyclopropyl]-2-chloro-nitrobenzene
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]([C:8]2([C:11]3[CH:12]=[CH:13][C:14]([Cl:20])=[C:15]([N+:17]([O-])=O)[CH:16]=3)[CH2:10][CH2:9]2)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.C(O)C.C.[H][H]>C(OCC)(=O)C.[Pd]>[N:1]1([C:6]([C:8]2([C:11]3[CH:12]=[CH:13][C:14]([Cl:20])=[C:15]([CH:16]=3)[NH2:17])[CH2:10][CH2:9]2)=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
5-[1-(pyrrolidin-1-yl-carbonyl)-cyclopropyl]-2-chloro-nitrobenzene
Quantity
1.8 g
Type
reactant
Smiles
N1(CCCC1)C(=O)C1(CC1)C=1C=CC(=C(C1)[N+](=O)[O-])Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down

Outcomes

Product
Name
Type
Smiles
N1(CCCC1)C(=O)C1(CC1)C=1C=CC(=C(N)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.